9-Pentadecen-1-ol

Description

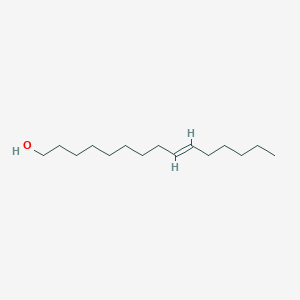

Structure

3D Structure

Properties

IUPAC Name |

(E)-pentadec-9-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h6-7,16H,2-5,8-15H2,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMWLZVMFIMYXKI-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/CCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301015902 | |

| Record name | trans-10-Pentadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64437-44-1 | |

| Record name | trans-10-Pentadecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301015902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Long Chain Unsaturated Alcohols in Chemical Biology and Ecology

Long-chain unsaturated alcohols (often referred to as long-chain alkenols) are integral to numerous biological processes and ecological phenomena. In chemical biology, they function as precursors for the synthesis of essential lipids, such as wax esters and ether glycerolipids, which are crucial for cellular structure and energy storage nih.govwikipedia.org. For instance, these compounds are key components of cuticular waxes in plants, providing a protective barrier against desiccation and pathogen invasion nih.gov. In aquatic environments, long-chain alkyl diols (LCDs), which share structural similarities with alkenols, are synthesized by various microorganisms, including microalgae, and their presence in sediments can serve as valuable biogeochemical proxies for reconstructing past environmental conditions like water temperature and upwelling events copernicus.orgresearchgate.net.

Ecologically, long-chain unsaturated alcohols play a significant role in interspecies communication. Many insect species, including moths, termites, and bees, utilize these compounds as components of their pheromones, which are vital for mating, aggregation, and defense gerli.comfrontiersin.org. The specific chain length, degree of unsaturation, and position of the double bond in these alcohols can dictate their biological activity and efficacy as signaling molecules gerli.comfrontiersin.org. Furthermore, unsaturated fatty acids (UFAs), which are closely related to unsaturated alcohols, are recognized for their roles in plant defense mechanisms against biotic and abiotic stresses, acting as precursors for various signaling compounds frontiersin.org. The amphipathic nature of fatty alcohols also lends them utility in industrial applications, serving as surfactants, emollients, and lubricants wikipedia.org.

Overview of Existing Research Trajectories for 9 Pentadecen 1 Ol

Research specifically focused on 9-Pentadecen-1-ol, a C15 unsaturated primary alcohol with a double bond at the ninth carbon position, is less extensive compared to more common fatty alcohols. However, existing studies place it within the broader category of naturally occurring long-chain alkenols.

Natural Occurrence and Potential Roles: While direct identification of this compound as a primary signaling molecule or structural component in a specific organism is not widely documented in readily accessible literature, compounds of similar chain length and unsaturation are known to occur in natural products. For example, C15 fatty acids and alcohols have been identified in various microbial sources and as components of complex lipid mixtures nih.gov. The presence of a double bond at the Δ9 position is a common feature in many naturally occurring unsaturated fatty acids and alcohols, suggesting potential biological relevance. The study of long-chain alkyl diols (LCDs) in algae, such as Nannochloropsis, has revealed complex lipid profiles where long-chain unsaturated compounds are prevalent copernicus.orgresearchgate.net. Although this compound is not explicitly highlighted, these studies underscore the capacity of microorganisms to produce a diverse array of long-chain unsaturated lipids.

Synthesis and Chemical Characterization: The synthesis of specific unsaturated alcohols like this compound is typically achieved through established organic chemistry methodologies. These often involve Wittig reactions or other olefination techniques to introduce the double bond at the desired position, followed by reduction of a precursor carboxylic acid or ester to the primary alcohol nih.gov. Characterization relies on standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm the structure, chain length, and position of the double bond. For instance, ¹H NMR spectroscopy would reveal characteristic signals for the olefinic protons and the protons adjacent to the double bond, while ¹³C NMR would confirm the carbon skeleton and the presence of the hydroxyl group.

Delineation of Key Research Gaps and Future Academic Pursuits for the Compound

Identification and Isolation from Biological Sources

Botanical Origin and Distribution

Detection in Bio-oils from Biomass PyrolysisThe thermal decomposition of biomass through pyrolysis yields bio-oils that are complex mixtures of various organic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) analyses of bio-oils derived from different biomass sources have identified several pentadecenol isomers.

In the bio-oil produced from the pyrolysis of Lophira alata (Ironwood) wood, cis-10-pentadecen-1-ol was detected at 11.0% scholarena.com.

Similarly, bio-oils from the fast pyrolysis of West African cordia and Africana birch sawdust have shown the presence of cis-10-pentadecen-1-ol among other identified compounds researchgate.netsci-hub.seresearchgate.net.

Further analyses have reported the presence of cis-10-pentadecen-1-ol in bio-oils originating from Adansonia digitata (Baobab Wood) iieta.orgresearchgate.net, Tectona grandis wood scispace.com, and palm kernel shell researchgate.net.

In the context of Boerhavia elegans seeds, Z-10-Pentadecen-1-ol was identified as a major volatile compound researchgate.netcsic.escsic.es.

It is important to note that the reviewed literature consistently reports the identification of cis-10-pentadecen-1-ol or Z-10-pentadecen-1-ol in these bio-oil samples, rather than this compound itself.

Faunal Detection and Endogenous Production

Identification in Insect Pheromone Gland Extractsthis compound plays a notable role in insect communication, particularly as a component or precursor in insect pheromones. It has been identified as a significant compound in the pheromonal systems of various moths, contributing to critical behaviors such as mating and territory establishmentbenchchem.comlipidbank.jp.

The compound is recognized as an advanced intermediate in the synthesis of insect pheromones and semiochemicals jaydevchemicals.com.

Specifically, (E)-9-Pentadecen-1-ol has been identified as a constituent of sex attractants used for the cranberry fruitworm google.com.

In the pear fruit moth (Acrobasis pyrivorella), the acetate (B1210297) derivative, (Z)-9-pentadecenyl acetate, was detected in female pheromone glands, highlighting the relevance of the alcohol precursor in insect signaling researchgate.net.

Research focused on understanding moth pheromone biosynthesis has involved the synthesis of labeled variants, such as D13-(Z)-9-pentadecen-1-ol, to facilitate these studies nih.gov.

Furthermore, this compound itself has been observed to inhibit the attraction of male moths, while its acetate form can attract them lipidbank.jp.

The direct identification of this compound as a metabolite produced by microorganisms has not been extensively reported in the reviewed literature. However, studies on microbial metabolites have identified structurally related compounds. For instance, Glutamicibacter mysorens has been noted for producing 9-Methyl-Z-10-pentadecen-1-ol scispace.comfudutsinma.edu.ng. Additionally, volatile compounds isolated from Streptomyces alboflavus TD-1 included (Z)6-pentadecen-1-ol oup.com. These findings indicate that microorganisms can produce unsaturated long-chain alcohols, though specific evidence for this compound production by microbes is limited in the current scope.

Data Tables

Table 1: Identification of this compound and Related Compounds in Insect Pheromones

| Compound Name / Derivative | Source/Context | Role / Finding | Citation(s) |

| This compound | General (Moths) | Significant component in insect pheromones; crucial for mating behaviors. | |

| This compound | General | Inhibits attraction of male moths; acetate form attracts male A. orona moths. | lipidbank.jp |

| (E)-9-Pentadecen-1-ol | Cranberry fruitworm | Component of sex attractant. | google.com |

| (Z)-9-Pentadecenyl acetate | Pear fruit moth (Acrobasis pyrivorella) | Identified in pheromone gland extracts (acetate form of the alcohol). | researchgate.net |

| D13-(Z)-9-pentadecen-1-ol | Moth pheromone biosynthesis research | Synthesized for study of pheromone components. | nih.gov |

| This compound | General | Advanced intermediate for insect pheromones/semiochemicals. | jaydevchemicals.com |

Table 2: Detection of Pentadecenols in Bio-oils from Biomass Pyrolysis and Plant Extracts

| Biomass Source | Pentadecenol Identified | Percentage (if specified) | Citation(s) |

| Lophira alata | cis-10-Pentadecen-1-ol | 11.0% | scholarena.com |

| West African cordia | cis-10-Pentadecen-1-ol | Not specified | researchgate.netsci-hub.seresearchgate.netajol.info |

| Africana birch | cis-10-Pentadecen-1-ol | Not specified | researchgate.netsci-hub.seresearchgate.net |

| Adansonia digitata | cis-10-Pentadecen-1-ol | 12.5% | iieta.orgresearchgate.net |

| Tectona grandis | cis-10-Pentadecen-1-ol | 12.0% | scispace.com |

| Palm kernel shell | cis-10-Pentadecen-1-ol | 14.0% | researchgate.net |

| Boerhavia elegans seeds | Z-10-Pentadecen-1-ol | 56.73% | researchgate.netcsic.escsic.es |

Note: The reviewed literature consistently identified cis-10-pentadecen-1-ol or Z-10-pentadecen-1-ol in bio-oils and plant extracts, rather than this compound.

Compound Name List:

this compound

Z-10-Pentadecen-1-ol

cis-10-Pentadecen-1-ol

(E)-9-Pentadecen-1-ol

(Z)-9-Pentadecenyl acetate

D13-(Z)-9-pentadecen-1-ol

9-Methyl-Z-10-pentadecen-1-ol

(Z)6-pentadecen-1-ol

Total Synthesis Approaches to this compound and its Stereoisomers

Total synthesis provides the flexibility to create specific stereoisomers of this compound, which is crucial for applications where biological activity is dependent on the geometry of the double bond (cis or trans).

A primary strategy for synthesizing this compound involves the reduction of the corresponding carbonyl compound, 9-pentadecenal. The key challenge in this approach is the chemoselective reduction of the aldehyde group without affecting the carbon-carbon double bond.

Catalytic hydrogenation is a widely used method for the reduction of aldehydes. rsc.org However, in the case of unsaturated aldehydes like 9-pentadecenal, achieving selectivity for the carbonyl group over the alkene is a significant challenge. osti.gov On many standard monometallic catalysts, the hydrogenation of the C=C double bond is thermodynamically favored over the C=O bond. osti.gov

To overcome this, specialized catalyst systems are employed. Bimetallic catalysts, such as those containing platinum or rhodium promoted with another metal like tin, have shown enhanced selectivity towards the formation of unsaturated alcohols. scielo.brrsc.org These systems work by modifying the electronic properties of the catalyst surface, which can favor the adsorption of the aldehyde via its carbonyl oxygen. osti.govbohrium.com For instance, clay-supported platinum catalysts have demonstrated high selectivity in the hydrogenation of α,β-unsaturated aldehydes to their corresponding alcohols under mild conditions. doi.org The choice of solvent also plays a critical role, with polar solvents generally favoring the production of unsaturated alcohols. researchgate.net

Table 1: Catalyst Systems for Selective Aldehyde Hydrogenation

| Catalyst Type | Promoter/Support | Key Features | Reference(s) |

|---|---|---|---|

| Platinum | Clay (K-10) | High selectivity for C=O reduction in unsaturated aldehydes. | doi.org |

| Rhodium-Tin | Alumina (B75360) (Al2O3) | Selective for hydrogenation of oleic acid to oleyl alcohol. | rsc.org |

| Ruthenium-Tin | Alumina (Al2O3) | Effective for hydrogenating fatty acid methyl esters to unsaturated alcohols. | scielo.br |

| Osmium | - | Preferentially hydrogenates the carbonyl group over the olefinic bond. | google.com |

Metal hydride reagents are a cornerstone of organic synthesis for the reduction of carbonyl compounds. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices, but they exhibit different reactivities.

Sodium Borohydride (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. libretexts.orgmasterorganicchemistry.com A key advantage of NaBH₄ is its chemoselectivity; it typically does not reduce isolated carbon-carbon double bonds, esters, or carboxylic acids under standard conditions. masterorganicchemistry.comchemistrysteps.com This makes it a suitable reagent for converting 9-pentadecenal to this compound without affecting the C9 double bond. youtube.com The reaction is generally performed in protic solvents like methanol (B129727) or ethanol. mnstate.edu

Lithium Aluminum Hydride (LiAlH₄) is a much more powerful reducing agent than NaBH₄. organicchemistrydata.orgbyjus.com It readily reduces aldehydes, ketones, esters, and carboxylic acids to primary alcohols. byjus.comdalalinstitute.com Similar to NaBH₄, LiAlH₄ does not typically reduce isolated non-polar C=C double bonds, making it effective for the synthesis of this compound from 9-pentadecenal. byjus.comdalalinstitute.com The reaction must be carried out in anhydrous, non-protic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) due to its violent reaction with water and other protic solvents. organicchemistrydata.orgbyjus.com The addition of lanthanoid salts to LiAlH₄ reductions has been shown to enhance the 1,2-regioselective reduction of α,β-unsaturated carbonyls, further favoring the formation of allylic alcohols. rsc.org

On an industrial scale, fatty alcohols are primarily produced by the high-pressure catalytic hydrogenation of fatty acids or their methyl esters, which are derived from natural oils and fats. sci-hub.stshbinjia.cn

Oleic acid, an 18-carbon monounsaturated fatty acid, is a key precursor for the industrial synthesis of C18 unsaturated alcohols like oleyl alcohol (9-octadecen-1-ol), a close analog of this compound. The process involves the direct hydrogenation of the carboxylic acid group. shbinjia.cn This reaction requires high temperatures (200-300°C) and pressures (200-300 atm) and typically uses copper-based catalysts, such as copper-chromium or copper-zinc. google.comgoogle.comscielo.org.co These catalysts are chosen for their ability to selectively hydrogenate the carbonyl group of the fatty acid while minimizing the reduction of the C=C double bond. sci-hub.stscielo.org.co

Recent research has focused on developing more efficient and environmentally friendly catalysts that can operate under milder conditions. scielo.org.co For example, ruthenium-tin (Ru-Sn) and nickel-iron (Ni-Fe) catalysts supported on materials like alumina or zirconia have shown high activity and selectivity for the hydrogenation of oleic acid to oleyl alcohol. conicet.gov.arresearchgate.net The reaction conditions, including temperature and hydrogen pressure, are carefully controlled to maximize the yield of the desired unsaturated alcohol and prevent its further hydrogenation to the corresponding saturated alcohol (stearyl alcohol). rsc.orgconicet.gov.ar

Table 2: Industrial Hydrogenation of Fatty Acids

| Feedstock | Catalyst | Conditions | Product | Reference(s) |

|---|---|---|---|---|

| Fatty Acid Methyl Esters | Copper-Chromium (Adkins) | High Pressure | Fatty Alcohols | google.com |

| Triglycerides (Fats/Oils) | Copper-Zinc | 200-230°C, 200-280 bar | C₈-C₂₂ Fatty Alcohols | google.comgoogle.com |

| Oleic Acid | Ru-Sn-B/Al₂O₃ | 250-290°C, 20-50 atm | Oleyl Alcohol | conicet.gov.ar |

Alkyne chemistry provides a powerful and stereocontrolled method for synthesizing specific isomers of unsaturated alcohols like this compound. alfa-chemistry.com This "alkyne route" is particularly valuable for producing insect pheromones, many of which are long-chain unsaturated alcohols with specific double bond geometries. alfa-chemistry.comnih.gov

The general strategy involves the coupling of smaller alkyne fragments to construct the carbon skeleton of the target molecule, followed by a stereoselective reduction of the internal alkyne to either a (Z)-cis or (E)-trans alkene.

For the synthesis of (Z)-9-pentadecen-1-ol, an internal alkyne such as 9-pentadecyn-1-ol is reduced using a poisoned catalyst, most commonly Lindlar's catalyst (palladium on calcium carbonate or barium sulfate, poisoned with lead acetate or quinoline). nih.govarkat-usa.orgacs.org This catalytic system delivers hydrogen to the alkyne from the same face, resulting in the formation of the cis-alkene with high stereoselectivity. nih.gov

Conversely, to obtain the (E)-trans isomer, a dissolving metal reduction is typically employed. The reduction of the alkyne with sodium or lithium metal in liquid ammonia (B1221849) or another amine solvent leads to the preferential formation of the more stable trans-alkene. mdpi.com The stereoselective reduction of an alkyne with LiAlH₄ has also been reported to yield the E-alkene. mdpi.com These alkyne-based routes offer precise control over the double bond geometry, which is often unattainable through other methods. nih.gov

Alkyne-Based Synthetic Routes for Stereoselective Access

Chemical Reactions and Derivatization for Structure-Activity Relationship Studies

To understand how the structure of this compound relates to its biological activity, chemists systematically modify its functional groups. pressbooks.pub This process, known as derivatization, creates a library of related compounds that can be tested to identify the key structural features responsible for its effects.

Oxidative Transformations to Carboxylic Acids or Aldehydes

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and conditions used. pressbooks.pubimperial.ac.uk The selective oxidation of unsaturated alcohols to their corresponding aldehydes is a key process in the synthesis of many fine chemicals. rsc.org Reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes, while stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol all the way to a carboxylic acid. researchgate.net For example, the related 14-methyl-9Z-pentadecen-1-ol was oxidized to the corresponding carboxylic acid using pyridinium dichromate (PDC) in dimethylformamide (DMF). researchgate.net

Furthermore, the double bond within the molecule can be cleaved through oxidative processes, such as ozonolysis or oxidation with strong oxidants, to yield shorter-chain carboxylic acids or aldehydes. imperial.ac.ukresearchgate.netunibo.it This reaction can provide information about the position of the double bond and generate different molecular fragments for further study. unibo.it Tungsten-based catalysts in the presence of hydrogen peroxide are also used for the oxidative cleavage of olefins to carboxylic acids. researchgate.net

Reductive Modifications to Saturated Alcohols

To investigate the importance of the double bond for biological activity, this compound can be reduced to its fully saturated counterpart, pentadecan-1-ol. This is typically achieved through catalytic hydrogenation, where the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or nickel. organicchemistrytutor.comconicet.gov.arunal.edu.co Unlike the partial reduction with Lindlar's catalyst, these more active catalysts will reduce the carbon-carbon double bond to a single bond. masterorganicchemistry.comorganicchemistrytutor.com This transformation allows researchers to directly compare the activity of the unsaturated alcohol with its saturated analog.

Nucleophilic Substitution Reactions for Functional Group Interconversion

The hydroxyl group of this compound can be converted into other functional groups through nucleophilic substitution reactions. pressbooks.pubfiveable.meub.edu Since the hydroxyl group itself is a poor leaving group, it is often first converted into a better leaving group, such as a tosylate or a halide. pressbooks.pubub.edu For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol into a tosylate. This tosylate can then be readily displaced by various nucleophiles to introduce a wide range of functionalities, such as amines, azides, or thiols. Alternatively, the alcohol can be converted into an alkyl halide (e.g., using PBr₃ or SOCl₂), which can then undergo substitution. ub.edu These interconversions are fundamental for creating diverse molecular probes to explore structure-activity relationships. imperial.ac.ukfiveable.me

Esterification to Acetate Derivatives for Biological Evaluation (e.g., this compound acetate)

Esterification is a common derivatization reaction where the hydroxyl group of this compound is reacted with a carboxylic acid or its derivative to form an ester. pressbooks.pubaocs.org A particularly common derivative for biological evaluation is the acetate ester. nih.gov This is often synthesized for use as an insect pheromone or attractant. googleapis.comprayoglife.comgoogle.com

Biological and Biochemical Activity Profiling

Investigation of Antimicrobial Properties

Studies have indicated that 9-Pentadecen-1-ol possesses antimicrobial properties. Specifically, research has demonstrated its efficacy in inhibiting the growth of certain bacterial pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . While detailed minimum inhibitory concentration (MIC) data for a broad spectrum of pathogens is not extensively documented for this compound itself, its structural class as a fatty alcohol suggests potential activity against a range of microorganisms by disrupting their cellular integrity researchgate.net. Related compounds, such as Z-10-pentadecen-1-ol, have also been identified in plant extracts exhibiting antimicrobial and antibiofilm activities researchgate.netacs.orgdergipark.org.tr.

The primary proposed mechanism of action for this compound's antimicrobial activity involves its interaction with microbial cell membranes . As a fatty alcohol, it is believed to integrate into the lipid bilayers of bacterial and fungal cell membranes. This integration can disrupt the structural integrity of the membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, cell lysis nih.gov. This membrane-targeting approach is a common strategy employed by various antimicrobial agents, including certain peptides and other lipid-based compounds nih.govgoogle.com.

Antitumor and Antiproliferative Research

Direct in vitro cytotoxicity assessments specifically on this compound against various cancer cell lines are not extensively detailed in the readily available literature. However, research into related compounds and extracts containing similar fatty alcohol structures has shown promising antiproliferative effects. For instance, related compounds like Z-10-pentadecen-1-ol have been identified in extracts exhibiting antioxidant properties researchgate.netnih.govejmoams.com. While not direct studies on this compound, these findings suggest that molecules with similar fatty alcohol structures may influence cellular processes relevant to cancer proliferation.

Derivatives of fatty acids, closely related to fatty alcohols, have demonstrated significant enzyme inhibitory activities. Notably, (Z)-14-methyl-9-pentadecenoic acid, a derivative structurally akin to fatty alcohols, has been investigated for its impact on DNA topoisomerase I.

Table 1: Enzyme Inhibitory Activity of (Z)-14-methyl-9-pentadecenoic acid

| Derivative Name | Target Enzyme | Inhibitory Concentration | Reference |

| (Z)-14-methyl-9-pentadecenoic acid | DNA Topoisomerase I | 500 μM | researchgate.netnih.gov |

This finding indicates that modifications to the fatty acid chain, such as branching and specific double bond configurations, can confer potent enzyme inhibitory properties, which are often explored in the development of therapeutic agents.

Antioxidant Activity Studies

Direct studies detailing the antioxidant activity of this compound itself are limited in the current literature. However, related compounds, such as Z-10-pentadecen-1-ol, have been identified in plant extracts that exhibit antioxidant properties researchgate.netnih.govejmoams.com. For example, extracts containing Z-10-pentadecen-1-ol have shown potential in scavenging free radicals and inhibiting lipid peroxidation researchgate.netejmoams.com. These observations suggest that the fatty alcohol functional group, within a suitable molecular context, may contribute to antioxidant effects, possibly by stabilizing reactive oxygen species or interfering with oxidative pathways.

Compound List

this compound

(Z)-14-methyl-9-pentadecenoic acid

Z-10-pentadecen-1-ol

9-Methyl-Z-10-pentadecen-1-ol

(Z)6-Pentadecen-1-ol

Staphylococcus aureus

Pseudomonas aeruginosa

Aspergillus niger

Penicillium roqueforti

Bacillus amyloliquefaciens

Bacillus subtilis

Salmonella typhimurium

Escherichia coli

Streptococcus pneumoniae

Ecological Roles and Inter Species Communication

Function as an Insect Pheromone and Semio-chemical

Elucidation of Behavioral Responses

Induction of Male Upwind Flight and Source Contact

9-Pentadecen-1-ol, and more frequently its acetate (B1210297) derivative, has been identified as a component in the sex pheromones of several moth species. These compounds are crucial for inter-species communication, guiding male insects towards a pheromone source, typically a calling female. Research on the cranberry fruitworm (Acrobasis vaccinii) has shown that blends containing (E)-9-pentadecen-1-ol acetate, often in combination with other related compounds like (E,Z)-8,10-pentadecadien-1-ol, are effective in directing male upwind flight in wind tunnel studies and field trials ufl.eduresearchgate.net. This directed flight behavior is a fundamental aspect of mate location and reproduction in these insects. The compound's interaction with specific olfactory receptors in insects triggers these behavioral responses, making it a key element in their communication networks .

Inhibition or Repulsion Effects on Insect Behavior

While this compound and its related compounds are primarily known for attracting insects, the broader field of pheromone chemistry acknowledges that certain isomers or related molecules can elicit inhibitory or repellent effects. The general interaction of pheromone components with olfactory receptors can trigger a range of behavioral responses, including attraction or repulsion . Furthermore, research into pheromone compositions has indicated that positional isomers of natural pheromones can act as antagonists, inhibiting the response of target insects to the natural pheromone, or as partial antagonists, eliciting an initial flight response but preventing source contact google.com. Although direct evidence for this compound itself causing significant repellent effects is limited in the provided literature, the potential for related compounds or specific ratios to modulate insect behavior in this manner exists within the context of pheromone ecology.

Application in Integrated Pest Management (IPM) Strategies

The specific chemical properties of this compound and its derivatives make them valuable tools in modern agricultural practices, particularly within Integrated Pest Management (IPM) strategies.

Pheromone-baited traps utilizing compounds like this compound (often in its acetate form or as part of a blend) are widely employed for monitoring insect pest populations researchgate.netpesticidestewardship.org. For instance, in the management of the cranberry fruitworm (Acrobasis vaccinii), synthetic lures containing (E)-9-pentadecen-1-ol acetate, typically blended with other pheromone components, have been developed and tested for their efficacy in monitoring male moth flight activity ufl.eduresearchgate.netresearchgate.netwisc.edu.

Research has focused on optimizing the effectiveness of these traps. Studies have demonstrated that the height of trap placement significantly influences capture rates, with traps positioned higher within the plant canopy (e.g., 1.5 m or 4.5 m above ground) generally capturing more male moths than those placed at lower heights (e.g., 20 cm above ground) ufl.eduresearchgate.netresearchgate.net. Similarly, the location of traps relative to natural habitats, such as woodland boundaries, can impact efficacy, with traps placed closer to woodlands often capturing significantly more insects than those situated deeper within agricultural plantings ufl.eduresearchgate.netresearchgate.net. These findings are crucial for developing accurate pest monitoring programs, allowing growers to better time control measures and reduce reliance on broad-spectrum insecticides ufl.edupesticidestewardship.org.

Role in Plant Chemical Ecology

While this compound is well-established in insect chemical communication, its role within plant chemical ecology, specifically in plant-produced volatile organic compounds (VOCs) and signaling interactions, is less extensively documented in the provided literature.

Contribution to Plant Volatile Organic Compound Profiles

Direct evidence detailing the contribution of this compound to the volatile organic compound (VOC) profiles of plants, particularly in the context of plant defense or communication, is limited in the reviewed sources. While related compounds like Z-10-Pentadecen-1-ol have been identified as abundant volatile components in seed oils csic.escsic.esresearchgate.netmendeley.com, and various other alcohols are known to contribute to plant VOC profiles and ecological interactions frontiersin.orgmdpi.com, specific research linking this compound to plant-emitted signaling bouquets is not prominent in the provided snippets. Its presence in microbial endophytes has been noted in some volatile profiles unlp.edu.ar, suggesting indirect associations rather than direct plant emission.

Potential as a Signaling Molecule in Plant-Herbivore or Plant-Pollinator Interactions

The primary signaling role identified for this compound in the literature pertains to insect-insect communication, specifically as a pheromone component that mediates mating behaviors . There is a scarcity of direct evidence within the provided texts that positions this compound itself as a signaling molecule in plant-herbivore or plant-pollinator interactions. While other alcohols, such as 1-decanol (B1670082) and (E)-2-octen-1-ol, are recognized for their roles in plant defense by signaling beneficial insects or having antimicrobial properties, and for attracting pollinators frontiersin.org, these roles have not been specifically attributed to this compound in the reviewed material. Similarly, while plant sterols and fatty acids like linoleic acid are known to function as signaling molecules in plant defense sabraojournal.org, the direct involvement of this compound in these plant-mediated signaling pathways remains to be elucidated from the provided data.

Advanced Analytical and Spectroscopic Characterization

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures. For 9-Pentadecen-1-ol, Gas Chromatography-Mass Spectrometry (GC-MS) and its variations, along with Liquid Chromatography-Mass Spectrometry (LC-MS), are prominently employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized for the separation and identification of volatile and semi-volatile organic compounds researchgate.netfudutsinma.edu.ngdirectresearchpublisher.orgjournalsarjnp.comscispace.comajrconline.orguobaghdad.edu.iqnih.govunar.ac.id. This compound, with its moderate volatility, is amenable to GC-MS analysis. This technique allows for the determination of its molecular weight and structural fragments through mass spectrometry, aiding in its definitive identification. Studies have reported the presence of this compound and its isomers, such as cis-10-pentadecen-1-ol and Z-10-pentadecen-1-ol, in various complex matrices, including bio-oils derived from biomass pyrolysis and plant extracts researchgate.netfudutsinma.edu.ngscispace.comajrconline.orguobaghdad.edu.iqsci-hub.secovenantuniversity.edu.ngresearchgate.netresearchgate.netscholarena.com.

The identification process typically involves comparing the retention time and mass spectrum of the analyte with those of known standards or spectral libraries. The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight (approximately 226.40 g/mol ) and characteristic fragment ions resulting from the cleavage of bonds along the carbon chain and the loss of the hydroxyl group. For instance, fragments related to the loss of water or alkyl chains are expected nih.gov. Quantification is achieved by measuring the peak area of the compound in the chromatogram and comparing it to a calibration curve generated from known concentrations of a reference standard directresearchpublisher.org.

Table 6.1.1.1: Identification of this compound and Isomers via GC-MS

| Compound Name | Retention Time (min) | Relative Abundance (%) | Source/Matrix | Citation |

| Z-10-Pentadecen-1-ol | 20.10 | Not specified | Plant Extract | ajrconline.org |

| cis-10-Pentadecen-1-ol | Not specified | 11.0 | Wood Pyrolysis Bio-oil | scholarena.com |

| cis-10-Pentadecen-1-ol | Not specified | 12.0 | Wood Pyrolysis Bio-oil | scispace.com |

| Z-10-Pentadecen-1-ol | 23.499 | Not specified | Plant Extract | researchgate.net |

| 9-methyl-z-10-pentadecen-1-ol | 27.0 | Not specified | Plant Extract | fudutsinma.edu.ng |

| (E)-pentadec-9-en-1-ol | Not specified | Not specified | Not specified | nih.gov |

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a specialized application of GC-MS used to analyze the thermal decomposition products of solid or semi-solid materials. This technique is particularly valuable for characterizing complex mixtures such as bio-oils produced from the thermochemical conversion of biomass sci-hub.secovenantuniversity.edu.ngresearchgate.netresearchgate.net. Studies analyzing bio-oils from wood pyrolysis have identified cis-10-pentadecen-1-ol as a component, indicating its formation during the thermal breakdown of lignocellulosic materials scispace.comsci-hub.secovenantuniversity.edu.ngresearchgate.netresearchgate.netscholarena.com. Py-GC/MS provides insights into the chemical composition of these bio-oils, which can include a wide array of organic compounds, including various fatty alcohols, aldehydes, and acids, originating from the breakdown of lipids and other organic matter present in the biomass.

Table 6.1.2.1: Components Identified in Wood Pyrolysis Bio-oil via Py-GC/MS

| Compound Name | Relative Abundance (%) | Source Matrix | Citation |

| cis-10-pentadecen-1-ol | 11.0 | Lophira alata wood bio-oil | scholarena.com |

| cis-10-pentadecen-1-ol | 12.0 | Tectona grandis wood bio-oil | scispace.com |

| cis-10-pentadecen-1-ol | Not specified | West African cordia bio-oil | sci-hub.seresearchgate.net |

| cis-10-pentadecen-1-ol | Not specified | Eucalyptus terminalis bio-oil | covenantuniversity.edu.ngresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for the analysis of compounds that are less volatile or thermally labile, or when analyzing complex biological matrices where derivatization might be necessary for GC analysis. LC-MS can also be used to analyze non-volatile derivatives of compounds like alcohols. Studies have utilized LC-MS for profiling metabolites in biological samples, such as serum, where fatty acyls and other lipid-related compounds are identified scholaris.ca. In microbial extracts, LC-MS has been used to detect low molecular weight bioactive compounds, including potential derivatives of fatty alcohols nih.govscispace.com. While direct LC-MS analysis of this compound itself is not extensively detailed in the provided literature, the technique is a standard method for analyzing compounds of similar polarity or their derivatized forms in complex biological or chemical mixtures.

Spectroscopic Elucidation Methods

Spectroscopic methods are crucial for confirming the molecular structure and identifying functional groups within a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is paramount for the definitive structural elucidation and confirmation of this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton of the molecule . These techniques are essential for confirming the presence and position of the double bond at the C9 position and the hydroxyl group.

For this compound, ¹H NMR is expected to show characteristic signals for the terminal methyl group (triplet), the various methylene (B1212753) groups along the saturated chain (multiplets), the vinylic protons adjacent to the double bond (multiplets), and the methylene group adjacent to the hydroxyl group (multiplet). The presence of the double bond can also influence the chemical shifts of nearby protons. ¹³C NMR will provide signals for all unique carbon atoms, including the terminal methyl, methylene carbons, the olefinic carbons at positions 9 and 10, and the carbon bearing the hydroxyl group (C1). The stereochemistry of the double bond (Z or E isomer) can often be inferred from coupling constants in ¹H NMR spectra or by comparing spectral data with known isomers nih.gov. For example, studies on related compounds like Z-10-Pentadecen-1-ol have reported vinylic proton resonances in the δ 5.07-5.36 ppm range and a benzylic methylene signal around δ 3.33 ppm nih.gov.

Table 6.2.1.1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Position(s) | Expected Chemical Shift (δ, ppm) | Assignment |

| ¹H | CH₃ (C15) | 0.8-1.0 | Terminal methyl group (triplet) |

| ¹H | CH₂ (C2-C8) | 1.2-1.5 | Saturated methylene groups (multiplets) |

| ¹H | CH₂ (C14) | 1.3-1.6 | Methylene adjacent to terminal methyl (multiplet) |

| ¹H | CH₂ (C2) | 1.5-1.7 | Methylene adjacent to hydroxyl group (triplet or multiplet) |

| ¹H | CH₂ (C8) | 1.9-2.1 | Allylic methylene group (adjacent to double bond) (multiplet) |

| ¹H | CH=CH (C9, C10) | 5.3-5.5 | Olefinic protons (multiplets, coupling constant indicates Z/E isomer) |

| ¹H | CH₂OH (C1) | 3.5-3.7 | Methylene adjacent to hydroxyl group (triplet) |

| ¹³C | CH₃ (C15) | 13-15 | Terminal methyl carbon |

| ¹³C | CH₂ (C2-C8) | 25-35 | Saturated methylene carbons |

| ¹³C | CH₂ (C2) | 30-40 | Methylene adjacent to hydroxyl group |

| ¹³C | CH₂ (C8) | 28-32 | Allylic methylene carbon |

| ¹³C | CH=CH (C9, C10) | 128-132 | Olefinic carbons |

| ¹³C | CH₂OH (C1) | 60-65 | Carbon bearing the hydroxyl group |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method for identifying the functional groups present in a molecule by analyzing its absorption of infrared radiation. For this compound, FTIR spectroscopy provides characteristic absorption bands that confirm its chemical structure directresearchpublisher.orgjournalsarjnp.comlibretexts.org.

The presence of the primary alcohol group (-OH) is indicated by a strong, broad absorption band in the O-H stretching region, typically observed between 3200 and 3600 cm⁻¹ libretexts.org. The C-O stretching vibration of the alcohol is usually found in the 1050-1150 cm⁻¹ range. The C=C double bond exhibits a stretching vibration in the region of 1640-1680 cm⁻¹, though this band can be weak if the double bond is symmetrically substituted. Additionally, C-H stretching vibrations for sp³ hybridized carbons along the alkyl chain are prominent in the 2850-3000 cm⁻¹ region libretexts.org. The fingerprint region (below 1500 cm⁻¹) contains numerous complex vibrations that collectively serve as a unique identifier for the molecule.

Table 6.2.2.1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group / Vibration | Intensity | Citation |

| 3200-3600 | O-H stretching (alcohol) | Strong, Broad | libretexts.org |

| 2850-3000 | C-H stretching (sp³ alkyl) | Strong | libretexts.org |

| 1640-1680 | C=C stretching (alkene) | Weak-Medium | libretexts.org |

| 1050-1150 | C-O stretching (alcohol) | Medium | libretexts.org |

| 1465, 1375 | C-H bending (CH₂, CH₃) | Medium | libretexts.org |

List of All Compound Names Mentioned:

this compound

cis-10-pentadecen-1-ol

Z-10-pentadecen-1-ol

(E)-pentadec-9-en-1-ol

9-methyl-z-10-pentadecen-1-ol

(Z)-pentadec-10-en-1-ol

Oleyl alcohol [(Z)-9-octadecen-1-ol]

Pentadecan-1-ol

9-Hexadecen-1-ol

methyl-1-cyclohexenyl ketone

trans-2-octadecadecen-1-ol

(6Z,9Z)-6,9-Pentadecadien-1-ol

Kinetin-9-ribose

Embinin

9-Methyl-Z-10-pentadecen-1-ol

Octadecane, 1-(ethenyloxy)-

Dodecyl acrylate (B77674)

Cyclopentaneundecanoic acid, methyl ester

Hexadecenoic acid, Z-11-

9,12-Octadecadienoic acid (Z,Z)-

Hexadecanoic acid, Z-11-(1-methylethyl)-

1-Butanol, 3-methyl-, formate (B1220265)

3,7,11,15-Tetramethyl-2-hexadecen-1-ol

Z-10-Tetradecen-1-ol acetate (B1210297)

Phytol

9,9-Dimethoxybicyclo[3.3.1]nona-2,4-dione

Squalene

Neophytadiene

6-methyloctahydrocoumarin

Palmitic acid

Oleic acid

Myristic acid

Stearic acid

Glycerol-1-Palmitate

dl-alpha.-Tocopherol

Trans-Farnesol

Emerging Research Directions and Methodological Considerations

Discovery and Characterization of Novel 9-Pentadecen-1-ol Derivatives and Analogs

The exploration of derivatives and analogs of this compound is a key research frontier, aimed at modulating its biological activity for applications in pest management and beyond. A primary focus is on acetate (B1210297) esters, given that (Z)-9-pentadecenyl acetate has been identified as a component in the pheromone glands of the pear fruit moth (Acrobasis pyrivorella). Similarly, (E)-9-Pentadecen-1-ol acetate is a known sex attractant for the cranberry fruitworm (Acrobasis vaccinii).

Future research is directed towards synthesizing a broader range of derivatives to probe structure-activity relationships. This includes:

Esterification: Introducing different ester groups to alter volatility and receptor binding affinity.

Fluorination: Selective fluorination can modify the electronic properties and metabolic stability of the molecule.

Chain Modification: Altering the length of the carbon chain or introducing additional functional groups to create analogs with potentially enhanced or more selective activity.

Characterization of these novel compounds relies on a suite of advanced analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the core structure and the geometry of the double bond, while Mass Spectrometry (MS) is used to verify the molecular weight and fragmentation patterns.

In-depth Studies on the Stereochemical Impact on Biological Function

Stereochemistry, the three-dimensional arrangement of atoms, has a profound impact on the biological activity of chiral molecules. nih.gov For this compound, the presence of a double bond at the C9 position results in two geometric isomers: (Z)-9-Pentadecen-1-ol (cis) and (E)-9-Pentadecen-1-ol (trans).

Emerging research emphasizes the critical need to investigate how this stereoisomerism affects biological function. It is widely recognized that stereochemistry can influence target binding, metabolic pathways, and molecular distribution. nih.govnih.gov In the context of insect pheromones, the specific ratio of Z and E isomers is often crucial for eliciting a behavioral response. Subtle changes in this ratio can lead to a significant loss of activity or even inhibition.

Future studies will involve the stereoselective synthesis of each isomer in high purity to allow for distinct biological evaluation. This will enable researchers to:

Determine which isomer is biologically active for specific insect species.

Understand the binding interactions at the olfactory receptor level for each isomer.

Clarify whether the "wrong" isomer acts as an antagonist or is simply inactive.

Computational Chemistry Approaches to Receptor-Ligand Interactions and Predictive Modeling

Computational chemistry provides powerful in silico tools for investigating molecular interactions and predicting biological activity, thereby accelerating research and reducing reliance on costly and time-consuming laboratory experiments. nih.govnih.gov For this compound and its derivatives, computational approaches are being applied to understand their interactions with target receptors, such as insect olfactory receptors.

Key computational methods include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode and estimate binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and identifying key amino acid residues involved in the interaction. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of novel derivatives. nih.gov

These predictive models are instrumental in designing new analogs with desired properties, such as increased affinity for a target receptor or enhanced selectivity. nih.gov

Development of Sustainable and Green Synthetic Routes for Academic and Industrial Applications

In line with the principles of green chemistry, a significant research effort is underway to develop more environmentally benign and sustainable methods for synthesizing this compound and its derivatives. rsc.org Traditional synthetic routes often rely on harsh reagents, high temperatures, and significant energy consumption. rsc.org

The focus of green synthetic chemistry in this area includes:

Biocatalysis: Utilizing enzymes or whole-cell systems to perform specific chemical transformations under mild conditions, reducing waste and energy use.

Use of Renewable Feedstocks: Exploring pathways to synthesize the target molecule from plant-based oils or other renewable sources instead of petroleum-based starting materials.

Green Solvents and Catalysts: Replacing hazardous organic solvents with safer alternatives like water or supercritical CO₂ and developing recyclable, non-toxic catalysts. rsc.org

These sustainable approaches are critical for both academic research and the potential large-scale industrial production of this compound-based products, such as semiochemicals for pest control.

Rigorous Ecotoxicological Assessment Methodologies for Environmental Risk Assessment

A thorough evaluation of the potential environmental impact of this compound is essential, particularly if it is to be used in agricultural or environmental applications. This requires rigorous ecotoxicological assessment methodologies to determine its fate and effects in various environmental compartments.

Tiered Testing Approaches (e.g., Acute and Chronic Toxicity Assays with Aquatic Invertebrates and Algae)

A tiered approach to toxicity testing is a structured and efficient framework for hazard characterization. nih.gov This methodology begins with a base set of tests and uses the results to determine if higher-tier, more complex studies are necessary. nih.govresearchgate.net This reduces unnecessary animal testing while ensuring a comprehensive risk assessment.

Tier 1: Acute Toxicity Assays: These short-term studies determine the concentration of a substance that is lethal to 50% of a test population (LC50) over a set period. Standard test organisms include aquatic invertebrates like Daphnia magna and fish. nih.govmdpi.com

Tier 2: Chronic Toxicity Assays: If acute toxicity is observed at low concentrations, chronic (long-term) tests are conducted to assess effects on survival, growth, and reproduction. mdpi.comnih.gov These assays provide a more sensitive measure of potential harm.

Algal Toxicity Testing: The impact on primary producers is evaluated using algae species like Raphidocelis subcapitata (formerly Scenedesmus subspicatus), measuring effects on growth and proliferation. mdpi.comnih.gov

The data generated from these tiered assays are used to establish a predicted no-effect concentration (PNEC), which is the concentration presumed to be safe for the aquatic ecosystem. mdpi.com

Modeling of Environmental Fate: Bioaccumulation Potential (using Log P and QSARs) and Degradation Pathways

Understanding the environmental fate of this compound—where it goes, how long it persists, and whether it accumulates in organisms—is crucial for a complete environmental risk assessment. researchgate.netrsc.org

Bioaccumulation Potential: The tendency of a chemical to accumulate in living organisms can be predicted using its octanol-water partition coefficient (Log P or Log KOW). researchgate.net This value indicates the lipophilicity of a substance. For this compound, the calculated XLogP3 value is 5.9. nih.gov This high value suggests a potential for bioaccumulation.

Quantitative Structure-Activity Relationship (QSAR) models use Log P values to estimate the bioconcentration factor (BCF), which is a measure of a chemical's concentration in an organism relative to the concentration in the surrounding water. researchgate.netsfu.ca For substances with a Log P value below 6, a linear correlation between Log P and BCF is often observed. researchgate.net

Table 1: Physicochemical and Bioaccumulation Data for this compound

| Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C15H30O | Indicates a long-chain fatty alcohol. nih.gov |

| Molecular Weight | 226.40 g/mol | Relevant for modeling diffusion and membrane transport. nih.gov |

| XLogP3 (Log P) | 5.9 | Indicates high lipophilicity and a potential for bioaccumulation. researchgate.netnih.gov |

Degradation Pathways: Environmental fate models are used to predict how this compound will be transformed and broken down in the environment. researchgate.net Models like the OPEn structure-activity/property Relationship App (OPERA) and BIOWIN use the chemical's structure to estimate its biodegradation half-life in water, soil, and air. nih.govosti.govncsu.edu These models analyze the molecule for functional groups susceptible to abiotic (e.g., hydrolysis, photolysis) and biotic (microbial) degradation, providing critical data for persistence assessments. ncsu.edu

Q & A

Q. What systematic approaches are recommended for validating conflicting data on this compound’s solubility profiles in polar vs. nonpolar solvents?

- Methodological Answer : Use shake-flask methods with HPLC-UV quantification. Test solvents spanning a polarity gradient (e.g., water, ethanol, hexane). Control for temperature (±0.1°C) and stirring speed. Replicate studies across labs to identify methodological biases. Reference ICH guidelines for validation protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.